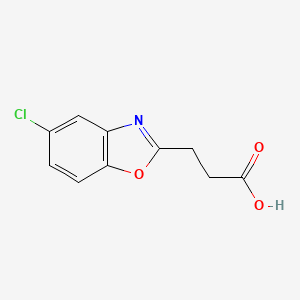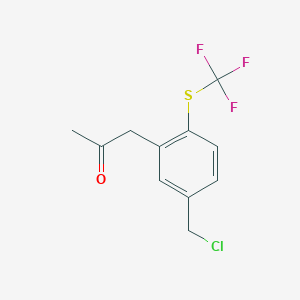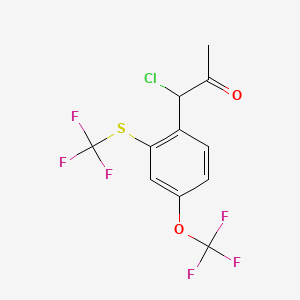
S-(2-mercaptoethyl) benzothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-mercaptoethyl) benzothioate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-(2-mercaptoethyl) benzothioate is typically synthesized through a nucleophilic substitution reaction involving acyl chloride and thiol or thiophenol . The reaction is carried out under mild conditions and can be efficiently obtained with high yields. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired purity and yield of the product .
Industrial Production Methods:Analyse Des Réactions Chimiques
Types of Reactions: S-(2-mercaptoethyl) benzothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions[][1].
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted benzothioates[][1].
Applications De Recherche Scientifique
S-(2-mercaptoethyl) benzothioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds and organic molecules[][1].
Mécanisme D'action
The mechanism by which S-(2-mercaptoethyl) benzothioate exerts its effects involves its ability to participate in redox reactions and form stable complexes with various molecular targets. The thiol group in the compound can interact with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can modulate enzymatic activity, inhibit protein function, and affect cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- S-phenyl thiobenzoate
- S-(pyridin-2-yl) benzothioate
- S-(pyridin-2-yl) 4-nitrobenzoate
Comparison: S-(2-mercaptoethyl) benzothioate is unique due to its specific structure, which includes a mercaptoethyl group attached to the benzothioate moiety. This structure imparts distinct chemical properties, such as its reactivity in redox and substitution reactions. Compared to similar compounds, this compound exhibits a broader range of applications in both scientific research and industrial processes .
Propriétés
Formule moléculaire |
C9H10OS2 |
|---|---|
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
S-(2-sulfanylethyl) benzenecarbothioate |
InChI |
InChI=1S/C9H10OS2/c10-9(12-7-6-11)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
Clé InChI |
QZJLJABLDNRKOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)SCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






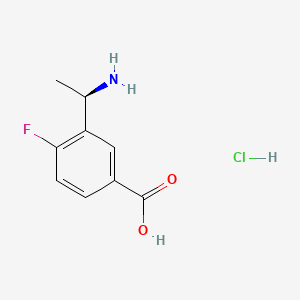
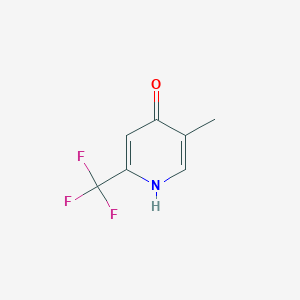

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
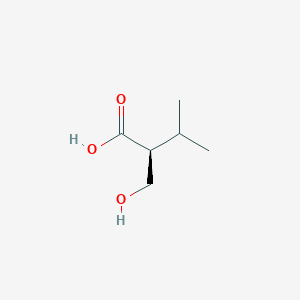
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)
